1-(4-chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a dihydroimidazole derivative with a sulfonyl group attached to one of the nitrogen atoms and a sulfanyl group attached to a carbon atom in the imidazole ring . The sulfonyl group is further substituted with a 4-chlorophenyl group, and the sulfanyl group is substituted with a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dihydroimidazole ring, which is a five-membered ring containing two nitrogen atoms . The sulfonyl and sulfanyl groups, along with their phenyl substituents, would add complexity to the structure .Chemical Reactions Analysis
As a dihydroimidazole derivative, this compound could potentially participate in a variety of chemical reactions. The sulfonyl and sulfanyl groups might be particularly reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the sulfonyl and sulfanyl groups, as well as the phenyl substituents, would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Molecular Docking and Structural Analysis : Tetrazole derivatives, sharing a similarity in their sulfonyl and aromatic components, have been studied for their docking properties and crystal structures. These studies provide insights into their potential binding mechanisms and interactions with biological targets, such as cyclooxygenase-2 enzymes, indicating their relevance in medicinal chemistry and drug design (Al-Hourani et al., 2015).
Antimicrobial and Antiviral Applications : Research on sulfonamide derivatives, like those incorporating chlorophenyl and thiadiazole groups, has revealed their antimicrobial and antiviral activities. These compounds have shown potential in addressing bacterial and viral infections, highlighting the utility of sulfonamide chemistry in developing new therapeutic agents (Chen et al., 2010).
Cancer Research and Pesticidal Activity : Derivatives of sulfones, similar in their use of halogen and sulfonyl groups, have been explored for their potential anticancer activities and pesticidal properties. The synthesis of these derivatives and their evaluation against various cancer cell lines and pests underscore the versatility of sulfonyl-containing compounds in pharmaceutical and agricultural applications (Brzozowski & Kornicka, 1999).
Material Science and Polymer Chemistry
Polymeric Materials : The incorporation of sulfonyl and phenyl groups into polymers, such as in the case of sulfonated polyimides, has led to the development of materials with enhanced thermal stability and proton conductivity. These materials are particularly significant in the context of fuel cell technologies, where their chemical and physical properties can influence overall device performance (Fang et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRRICLCZZDLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.